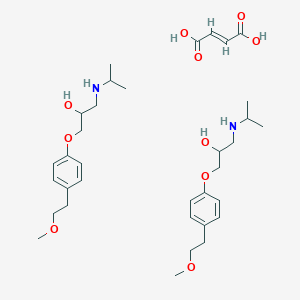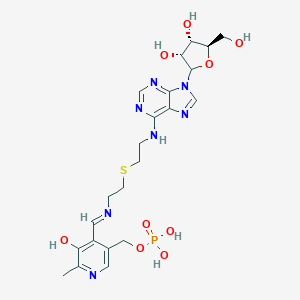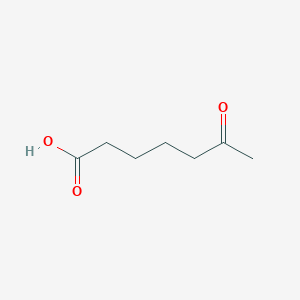
Flibanserin hydrochloride
Übersicht
Beschreibung
Flibanserin hydrochloride is used to treat hypoactive sexual desire disorder (HSDD) in women who have not gone through menopause . This medicine should only be used by women who have low sexual desire that is troubling to them and is not caused by a medical or mental problem, problems in the relationship, or medicine or other drug use .
Synthesis Analysis
The large-scale synthesis of flibanserin mostly follows a patent from Symed Laboratories Limited which demonstrated hundred-gram-scale preparation of the drug . The first integrated continuous-flow synthesis of the drug substance flibanserin was developed, using an uninterrupted four-step sequence, via an unprecedented route .
Molecular Structure Analysis
The molecular structure of Flibanserin hydrochloride is yet to be fully determined .
Chemical Reactions Analysis
Flibanserin undergoes oxidative metabolism by CYP3A4 and to a lesser extent by CYP2D6 cytochrome P450 isoenzymes .
Physical And Chemical Properties Analysis
Flibanserin hydrochloride has a molecular weight of 426.9 g/mol . Its molecular formula is C20H22ClF3N4O .
Wissenschaftliche Forschungsanwendungen
Treatment of Hypoactive Sexual Desire Disorder (HSDD)
Flibanserin hydrochloride, also known as Addyi™, is primarily developed for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women . It works by increasing levels of dopamine and noradrenaline and lowering levels of serotonin in the brain .
Enhancement of Brain Delivery
Research has been conducted to enhance the brain delivery of Flibanserin using nanotechnology principles . This is aimed at bypassing the drawbacks of Flibanserin, such as susceptibility to first-pass metabolism in the liver, low aqueous solubility, and degradation in the acidic stomach environment .
Optimization of Pharmaceutical Characteristics
A response-surface randomized D-optimal design was employed to optimize Flibanserin spanlastics (SPLs) with desirable pharmaceutical characteristics . This is aimed at reducing the size and increasing the absolute zeta potential of the spanlastics .
Spectrofluorometric Quantification
Flibanserin exhibits an intense native fluorescence behavior, which can be leveraged for its quantification in pharmaceutical dosage forms and biological samples . This is particularly useful in research and development, as well as in quality control of the drug .
Depression Treatment Research
Although the development of Flibanserin for the treatment of depression was discontinued due to its very mild antidepressant activity, it was evaluated for this application . This highlights the potential of Flibanserin in the field of neuropsychiatric research .
Risk Evaluation and Mitigation Strategy (REMS)
To ensure the safe use of Flibanserin, a comprehensive Risk Evaluation and Mitigation Strategy (REMS) program was developed . This program restricts the availability of the drug, ensuring that it is used responsibly and effectively .
Wirkmechanismus
Target of Action
Flibanserin hydrochloride primarily targets the serotonin receptors in the brain . It has a high affinity for 5-HT1A and 5-HT2A receptors , acting as an agonist on 5-HT1A and an antagonist on 5-HT2A . These receptors play a crucial role in regulating mood, appetite, and sleep.
Mode of Action
Flibanserin’s interaction with its targets results in a lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine neurotransmitters . This is achieved through its agonist activity on 5-HT1A and antagonist activity on 5-HT2A . Under higher levels of brain serotonin (i.e., under stress), flibanserin may occupy 5-HT2A receptors in higher proportion than 5-HT1A receptors .
Biochemical Pathways
The action of flibanserin on neurotransmitter receptors contributes to the reduction in serotonin levels and increase in dopamine and norepinephrine levels . These changes in neurotransmitter levels may play a part in reward processing , potentially improving sexual desire .
Pharmacokinetics
Flibanserin is extensively metabolized by the liver, mainly by CYP3A4 and CYP2C19 . It has a bioavailability of 33% and is ~98% protein-bound . The elimination half-life is approximately 11 hours , and it is excreted via the bile duct (51%) and kidney (44%) .
Result of Action
The molecular and cellular effects of flibanserin’s action result in an improvement in sexual desire , an increase in the number of satisfying sexual events , and a decrease in the distress associated with low sexual desire .
Action Environment
The action, efficacy, and stability of flibanserin can be influenced by various environmental factors. For instance, the use of alcohol concomitantly or close together in time with flibanserin increases the risk of severe hypotension and syncope . Also, concomitant use of flibanserin and moderate or potent CYP3A4 inhibitors is contraindicated because of substantially increased flibanserin exposure and risk of severe hypotension and syncope . Furthermore, flibanserin is contraindicated in patients with hepatic impairment because of substantially increased flibanserin exposure and risk of severe hypotension and syncope .
Safety and Hazards
Flibanserin may cause very low blood pressure resulting in dizziness, lightheadedness, and fainting . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Flibanserin is a novel pharmacological agent for treating acquired, generalized HSDD in premenopausal women . The flibanserin medication guide provides specific instructions to educate patients on safe alcohol consumption while taking flibanserin, aiming to mitigate the risk of hypotension and syncope .
Eigenschaften
IUPAC Name |
3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAGFLQFMFCIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flibanserin hydrochloride | |
CAS RN |
147359-76-0 | |
| Record name | Flibanserin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147359760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLIBANSERIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96XTC36K1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)


![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)



